molecular formula C7H9N3O3 B1610847 6-Ethoxy-3-nitropyridin-2-amine CAS No. 40851-82-9

6-Ethoxy-3-nitropyridin-2-amine

Cat. No.: B1610847
CAS No.: 40851-82-9
M. Wt: 183.16 g/mol
InChI Key: FOGGQBVTIHSOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-nitropyridin-2-amine (6-ENPA) is an organic compound that has been extensively studied due to its potential applications in both scientific research and industrial processes. 6-ENPA is a nitrogen-containing heterocyclic compound that can be synthesized from nitroethane and ethylenediamine. Its structure consists of an ethoxy group attached to a nitro group attached to a pyridine ring. The compound has been studied for its potential applications in pharmaceuticals, drug delivery, and catalytic processes.

Scientific Research Applications

Selective Vicarious Nucleophilic Amination

  • Synthesis Methods: This compound can be synthesized through selective vicarious nucleophilic amination of 3-nitropyridines, offering a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Synthesis of Derivatives

  • Derivative Synthesis: It is possible to synthesize derivatives like 2-amino-3-nitropyridine-6-methoxy, which have various applications in chemical research (Fan Kai-qi, 2009).

NMR Studies

  • Structural Analysis: 1H and 13C NMR studies have been conducted on substituted nitropyridines, providing insights into their molecular structures and interactions (Nudelman & Cerdeira, 1986).

Potential HIV-1 Inhibitors

  • Pharmacological Potential: There's research exploring triazenopyrazole derivatives as potential inhibitors of HIV-1, highlighting the pharmacological significance of related compounds (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Nitration Studies

  • Chemical Reactions: Studies on the nitration of similar compounds, like 2-methoxy-3-hydroxypyridine, can provide insights into the chemical behavior of 6-Ethoxy-3-nitropyridin-2-amine (Smirnov et al., 1971).

Anticancer Agents

  • Anticancer Research: Research into compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative, explores their potential as anticancer agents (Temple et al., 1983).

Solvent Reactivity

  • Solvent Effects: The reactivity of related compounds towards solutions like ammonia in different solvents has been studied, which could be relevant for understanding the behavior of this compound (Hertog & Jouwersma, 1953).

Aminal Formation

  • Chemical Rearrangement: Research on the reaction of similar aminopyridines with acid chlorides, leading to the formation of aminals through Pummerer rearrangement, offers insights into potential chemical pathways (Rakhit, Georges, & Bagli, 1979).

Photoredox Catalysis

  • Catalytic Applications: Studies on site-selective arene C-H amination via photoredox catalysis could be relevant for understanding how this compound might be used in catalytic processes (Romero et al., 2015).

Enantioselective Synthesis

  • Chiral Catalysis: Research into the enantioselective synthesis of related compounds offers insights into potential applications in stereochemistry (Huang & Jacobsen, 2006).

Properties

IUPAC Name

6-ethoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGQBVTIHSOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531640
Record name 6-Ethoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-82-9
Record name 6-Ethoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.4 g of 60% sodium hydride was slowly added to 100 ml of ethanol and stirred as it was at room temperature for 10 minutes. 10 g of 2-amino-6-chloro-3-nitropyridine was added thereto and reacted at room temperature for 30 minutes. After concentration, water was added thereto, and it was extracted with ethyl acetate. It was washed with water and brine sucsessively, and dried over anhydrous sodium sulfate. After concentration, 9.7 g of the title compound was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-3-nitropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Ethoxy-3-nitropyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Ethoxy-3-nitropyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Ethoxy-3-nitropyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Ethoxy-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.